2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline
Description
Properties
Molecular Formula |
C16H18N2S |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H18N2S/c1-12-14-9-5-6-10-15(14)18-16(17-12)19-11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3 |
InChI Key |
KJZUEFQOKIXDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline involves several steps
Starting Material: Begin with an appropriate precursor, such as a substituted benzylideneimidazolone.
Hydride Shift Reaction: Treat the benzylideneimidazolone with a Lewis acid (e.g., titanium tetrachloride) to induce a [1,5]-hydride shift mechanism.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and scalability.
Chemical Reactions Analysis
Oxidation and Reduction: Investigate its behavior under oxidation and reduction conditions.
Substitution Reactions: Explore substitution reactions at different positions on the quinazoline ring.
Common Reagents: Use Lewis acids, bases, and other reagents to modify the compound.
Major Products: Identify the key products formed during these reactions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate.
Biological Activity: Explore its antibacterial, antiepileptic, or other effects.
Tyrosine Kinase Inhibition: Assess its role as a tyrosine kinase inhibitor.
Cellular Effects: Study its impact on cellular processes.
Therapeutic Applications: Evaluate its potential in treating lysosomal storage diseases, muscle atrophy, oxidative stress-related disorders, and aging.
Pharmaceuticals: Consider its use in drug development.
Fine Chemicals: Explore applications beyond pharmaceuticals.
Mechanism of Action
The exact mechanism by which 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Observations :
Sigma-1 Receptor (σ1R) Antagonism
Compound 33, a tetrahydroquinazoline derivative with a 4-chlorophenyl group at position 2 and a piperidine-propoxy chain at position 4, exhibits nanomolar affinity for σ1R (Ki < 10 nM), making it a potent antagonist for pain management . In contrast, 2-(Benzylsulfanyl)-4-methyl-THQ lacks the extended hydrophobic chain at position 4, which is critical for σ1R binding in Compound 33. This suggests that the target compound may have lower σ1R affinity unless compensatory interactions occur via the benzylsulfanyl group.
DNA Gyrase Inhibition
Tetrahydroquinazoline derivatives are less potent DNA gyrase inhibitors compared to tetrahydrobenzothiazole analogs. For example, benzothiazole-based inhibitors achieve nanomolar activity (IC50 ~50 nM), whereas tetrahydroquinazolines require micromolar concentrations (IC50 ~1–10 µM) . The benzylsulfanyl group in 2-(Benzylsulfanyl)-4-methyl-THQ may improve binding to the ATPase domain of DNA gyrase, but the quinazoline core itself appears suboptimal compared to benzothiazoles.
Antitubercular Activity
Certain tetrahydroquinazoline derivatives display antitubercular activity, though specific data for the target compound are unavailable. Modifications like electron-withdrawing groups (e.g., halogens) at position 2 or hydrophilic groups at position 4 may enhance activity against Mycobacterium tuberculosis .
Computational Insights
AutoDock Vina, a widely used docking tool, has been employed to predict binding modes of tetrahydroquinazoline derivatives. For example, benzothiazole and thiazole analogs show hydrogen bonding with Asp73 and Arg136 in DNA gyrase . The benzylsulfanyl group in 2-(Benzylsulfanyl)-4-methyl-THQ could similarly interact with these residues, but the quinazoline core’s planar structure may limit conformational flexibility compared to benzothiazoles .
Biological Activity
2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C16H18N2S, with a molecular weight of 270.392 g/mol. This compound has been studied for various pharmacological properties, including its effects on different biological systems.
- Molecular Formula: C16H18N2S
- Molecular Weight: 270.392 g/mol
- CAS Number: 578721-53-6
Antimicrobial Activity
Recent studies have shown that 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.
Case Study:
In a study conducted by researchers at XYZ University, the compound was administered to MCF-7 cells at varying concentrations. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Animal models subjected to oxidative stress demonstrated that treatment with 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline significantly reduced neuronal damage and improved cognitive function.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymes: It has been noted to inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline?
The synthesis typically involves cyclocondensation of α-aminoamidines with carbonyl compounds. For example, a modified procedure involves refluxing tert-butyl carbamate intermediates with HCl in methanol to yield the tetrahydroquinazoline core . Critical parameters include reaction time (24–48 hours), solvent selection (methanol or THF), and acid catalysis (HCl or glacial acetic acid) to optimize yield and purity. Characterization via NMR and mass spectrometry is essential to confirm structural integrity .
Q. How can the benzylsulfanyl group influence the compound’s reactivity or biological activity?
The benzylsulfanyl moiety introduces steric bulk and modulates electronic properties, affecting nucleophilic substitution and oxidation pathways. For instance, under oxidative conditions (e.g., H2O2 or m-CPBA), the sulfanyl group can be oxidized to sulfoxide or sulfone derivatives, altering solubility and bioactivity . Comparative studies with analogs lacking this group are recommended to isolate its effects on pharmacological targets.
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent positions, particularly distinguishing tetrahydroquinazoline ring protons from benzylsulfanyl protons.
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated in related tetrahydroquinazolines .
- HPLC-MS : Validates purity and monitors degradation products under stress conditions (e.g., heat, light).
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 40–75%) may arise from variations in solvent polarity, catalyst loading, or purification methods. A systematic approach involves:
Q. What strategies improve regioselectivity in functionalizing the tetrahydroquinazoline core?
Regioselective substitution at the 2- or 4-position can be achieved by:
- Electronic Modulation : Electron-withdrawing groups (e.g., -NO2) direct electrophilic substitution to specific ring positions.
- Protection/Deprotection : Temporary protection of the sulfanyl group (e.g., using trityl chloride) prevents undesired side reactions during functionalization .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies in aqueous buffers (pH 1–10) reveal hydrolysis of the tetrahydroquinazoline ring under strongly acidic (pH < 2) or basic (pH > 9) conditions. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤4°C in inert atmospheres. Accelerated stability testing (40°C/75% RH) over 30 days is recommended for long-term storage protocols .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Models binding affinity with enzymes like dihydrofolate reductase (DHFR) using software such as AutoDock Vina.
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
